ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE
CAS No.:
Cat. No.: VC9910523
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrN2O3 |
|---|---|
| Molecular Weight | 363.21 g/mol |
| IUPAC Name | ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate |
| Standard InChI | InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) |
| Standard InChI Key | ROZSGWICHBKFRD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br |
Introduction
Structural Characterization and Nomenclature
The systematic name ethyl 3-{[(2-bromoAnilino)carbonyl]amino}benzoate delineates its molecular framework:
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Ethyl benzoate core: A benzene ring substituted with an ethoxycarbonyl group (-COOCH₂CH₃) at position 1.
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Urea linkage: A carbonyl-amino (-NH-C(=O)-NH-) bridge at position 3, connecting the benzoate to a 2-bromoaniline group.
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2-Bromoaniline: An aniline derivative with a bromine atom at the ortho position relative to the amine.
The molecular formula is C₁₆H₁₄BrN₂O₃, with a molar mass of 377.20 g/mol. Key spectroscopic identifiers include:
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IR: Stretching vibrations for N-H (3300–3200 cm⁻¹), C=O (1700–1650 cm⁻¹ for ester and urea), and C-Br (600–500 cm⁻¹) .
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¹H NMR: Resonances for aromatic protons (δ 6.5–8.5 ppm), ethyl group (δ 1.2–4.3 ppm), and urea NH (δ 8.0–9.5 ppm) .
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¹³C NMR: Signals for carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and the brominated carbon (δ 115–120 ppm) .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Formation of the urea linkage: Coupling ethyl 3-aminobenzoate with 2-bromophenyl isocyanate.
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Esterification: If starting from 3-aminobenzoic acid, ethanol esterification under acidic conditions precedes urea formation .
Stepwise Procedure
Step 1: Synthesis of ethyl 3-aminobenzoate
Ethyl 3-aminobenzoate is prepared by esterifying 3-aminobenzoic acid with ethanol in the presence of concentrated sulfuric acid :
Yield: ~85–90% . Melting point: 27–30°C .
Step 2: Urea formation
Ethyl 3-aminobenzoate reacts with 2-bromophenyl isocyanate in anhydrous dichloromethane under inert atmosphere:
Catalyst: Triethylamine (0.5 eq). Reaction time: 12–24 hours at 25°C . Workup: Purification via column chromatography (hexane:EtOAc, 7:3) .
Physicochemical Properties
The bromine atom enhances hydrophobicity and may facilitate halogen bonding in crystal packing . The urea group contributes to hydrogen-bonding networks, influencing solid-state morphology .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Toxicity | LD₅₀ (rat, oral): >2000 mg/kg (est.) |
| Environmental Impact | Persistent; avoid aquatic release |
Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .
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